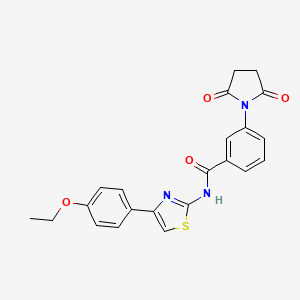

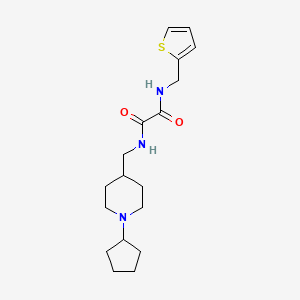

![molecular formula C22H25N3O5S2 B2981873 (Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-77-9](/img/structure/B2981873.png)

(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Aldose Reductase Inhibition

A study by Ali et al. (2012) explored the synthesis and molecular modelling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors. These compounds were synthesized through cyclocondensation and evaluated for their inhibitory activity against aldose reductase (ALR2), a key enzyme implicated in diabetic complications. The highest inhibitory potency was observed for specific derivatives, showcasing their potential as novel therapeutic agents for diabetes management. The combined use of docking and molecular dynamics simulations provided insights into the structure–selectivity relationships and binding modes of these inhibitors with the active site of ALR2 (Ali et al., 2012).

Antimicrobial Activity

Research conducted by Mishra et al. (2019) focused on the synthesis, characterization, and evaluation of antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes. These compounds demonstrated good antimicrobial activity against several human epidemic causing bacterial strains, indicating their potential for addressing infections in various parts of the body including the mouth, lungs, and gastrointestinal tract. This study highlights the importance of benzothiazole derivatives in the development of new antimicrobial agents (Mishra et al., 2019).

Synthesis of Pharmaceutical Intermediates

The synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, as discussed by Wang Yu-huan (2009), presents an example of the application of related compounds in the production of pharmaceutical intermediates. Such intermediates play crucial roles in the development of drugs by serving as the building blocks for active pharmaceutical ingredients. The study detailed the optimization of reaction conditions, contributing to the efficiency and yield of the synthesis process (Wang Yu-huan, 2009).

Cefixime Intermediate Improvement

Liu Qian-chun (2010) reported on the improvement of the synthesis of an intermediate for Cefixime, a third-generation cephalosporin antibiotic. This research highlights the importance of optimizing synthetic pathways for pharmaceutical intermediates to enhance overall yield and process efficiency, which is critical for the large-scale production of antibiotics (Liu Qian-chun, 2010).

Exploration in Heterocyclic Chemistry

The study by Gein et al. (2018) on the synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides demonstrates the application of thiazole derivatives in heterocyclic chemistry. These compounds are crucial for the development of new molecules with potential therapeutic applications, showcasing the broad applicability of such derivatives in medicinal chemistry (Gein et al., 2018).

Safety and Hazards

特性

IUPAC Name |

methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2/c1-4-5-14-24(2)32(28,29)17-12-10-16(11-13-17)21(27)23-22-25(15-20(26)30-3)18-8-6-7-9-19(18)31-22/h6-13H,4-5,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCACQKVVNGOMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

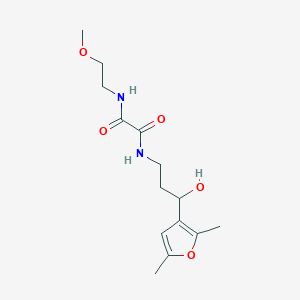

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2981790.png)

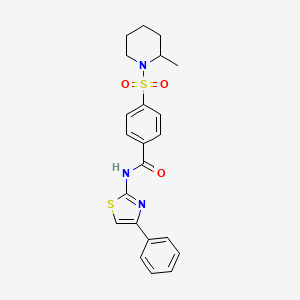

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2981793.png)

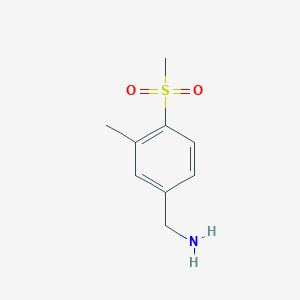

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2981795.png)

![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)

![(3Z)-3-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2981800.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)